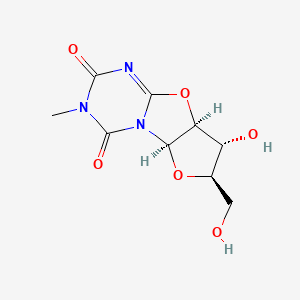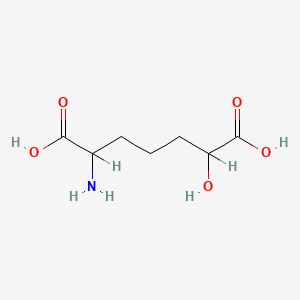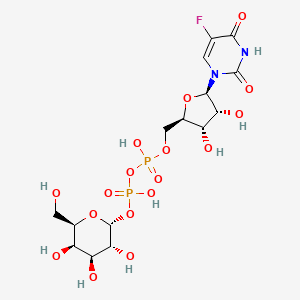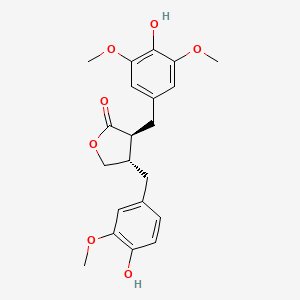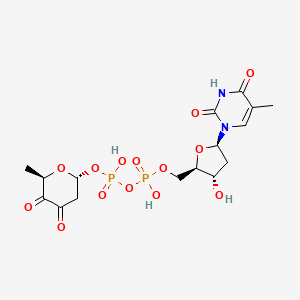
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose is a dTDP-sugar having 3,4-didehydro-2,6-dideoxy-alpha-D-glucose as the sugar component. It has a role as a bacterial metabolite. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose(2-).
Aplicaciones Científicas De Investigación
Biosynthesis and Structural Analysis:
- QdtB, a PLP-dependent aminotransferase from Thermoanaerobacterium thermosaccharolyticum E207-71, is crucial for the biosynthesis of dTDP-Quip3NAc. It catalyzes the penultimate step in the production process. The structural analysis of QdtB provides insights into its mechanism, revealing a Schiff base between the cofactor and the amino nitrogen of the sugar and identifying key amino acid residues involved in binding the dTDP-sugar into the active site (Thoden et al., 2009).
- QdtC, a CoA-dependent N-acetyltransferase, catalyzes the final step in Quip3NAc biosynthesis. The structural studies of QdtC in the presence of acetyl-CoA and dTDP-D-Quip3N or dTDP-3-amino-3,6-didexoy-alpha-D-galactose (dTDP-D-Fucp3N) shed light on its catalytic mechanism and amino acid residues essential for the acetylation of the sugar amino group (Thoden et al., 2009).
Chemical Synthesis and Application:
- The chemoenzymatic synthesis of dTDP-activated 2,6-dideoxysugars, including dTDP-2-deoxy-alpha-D-glucose and dTDP-2,6-dideoxy-4-keto-alpha-D-glucose, demonstrates the versatility of recombinant enzymes for the synthesis of dTDP-sugars. These compounds are essential for studying the biosynthesis of dTDP-activated 2,6-dideoxy-, 2,3,6-trideoxy-D- and L-hexoses and are key donors for the characterization of glycosyltransferases involved in polyketides and antibiotic/antitumor drugs biosynthesis (Amann et al., 2001).
Role in Bacterial Structures:
- The elucidation of the biosynthesis pathway of dTDP-alpha-D-Quip3NAc in Thermoanaerobacterium thermosaccharolyticum E207-71, which involves five enzymes, highlights its role in the glycan moiety of S-layer glycoproteins and lipopolysaccharide O-antigens. This finding has implications for understanding the structure and function of bacterial cell surface layers (Pföstl et al., 2008).
Understanding Enzymatic Functions:
- Structural investigations into enzymes like WlaRD, involved in the biosynthesis of Qui3NFo, provide insights into the function of N-formyltransferases. The study of WlaRD reveals its role in catalyzing the N-formylation of dTDP-3,6-dideoxy-3-amino-d-glucose using N(10)-formyltetrahydrofolate, which is crucial for understanding bacterial virulence and species variations (Thoden et al., 2013).
Propiedades
Nombre del producto |
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose |
|---|---|
Fórmula molecular |
C16H22N2O14P2 |
Peso molecular |
528.3 g/mol |
Nombre IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,6R)-6-methyl-4,5-dioxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H22N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-13,19H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-/m1/s1 |
Clave InChI |
FHKRUUVTZNTHKJ-NJIBTWPXSA-N |
SMILES isomérico |
C[C@@H]1C(=O)C(=O)C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O |
SMILES canónico |
CC1C(=O)C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4R)-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B1202677.png)
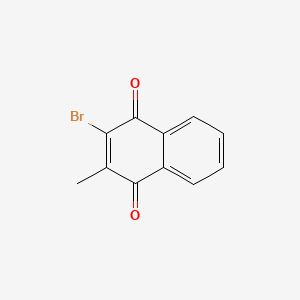
![[3-[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1202680.png)
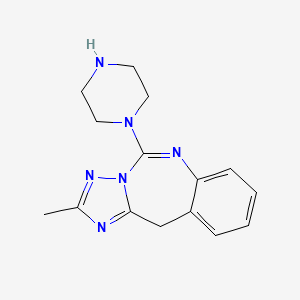

![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)
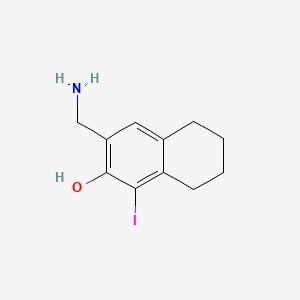
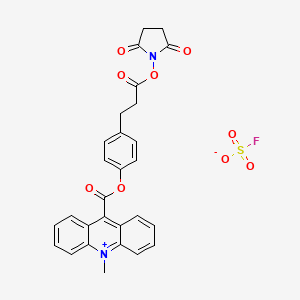
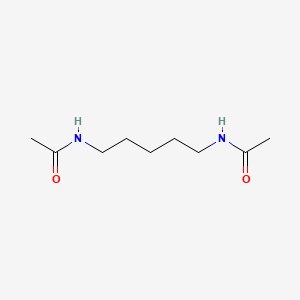
![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)
